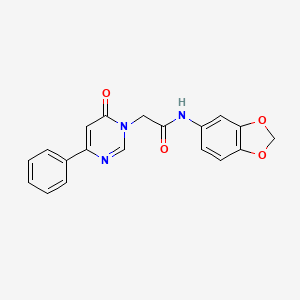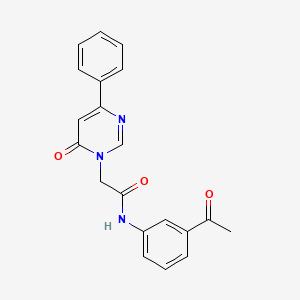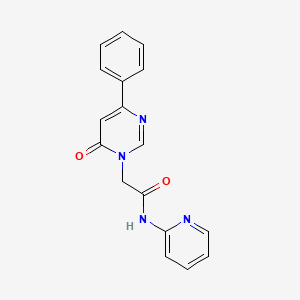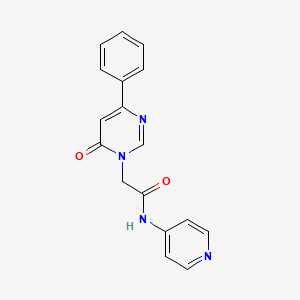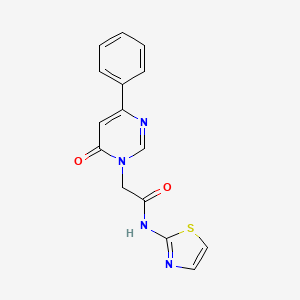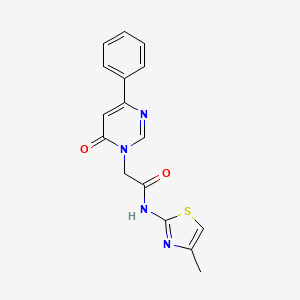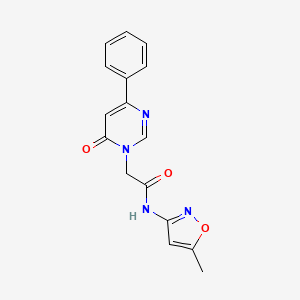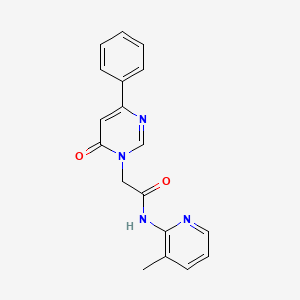
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, abbreviated as NMP-6-PPD, is a chemical compound that has been widely studied due to its potential applications in a variety of scientific fields, such as biochemistry and pharmacology. NMP-6-PPD is a synthetic compound, meaning it is made in a laboratory and not found in nature. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学研究应用
NMP-6-PPD has been studied extensively in scientific research due to its potential applications in a variety of fields. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments. It has been used in studies of DNA and RNA replication, as well as in studies of protein synthesis and enzyme activity. NMP-6-PPD has also been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
作用机制
The exact mechanism of action of NMP-6-PPD is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine triphosphate (TTP). TTP is an important building block of DNA and RNA, and its inhibition leads to the inhibition of DNA and RNA replication. In addition, NMP-6-PPD has been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
NMP-6-PPD has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme thymidylate synthase, leading to the inhibition of DNA and RNA replication. It has also been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways. In addition, NMP-6-PPD has been found to have anti-inflammatory and anti-cancer properties, and has been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
实验室实验的优点和局限性
NMP-6-PPD has a number of advantages for laboratory experiments. It is relatively easy to synthesize in the laboratory, and is relatively stable under a variety of conditions. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, NMP-6-PPD is not completely inert and can react with other compounds in the laboratory, which can lead to unwanted side effects.
未来方向
NMP-6-PPD has a number of potential future applications in scientific research. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. It could also be used to develop new methods of diagnosing and treating diseases, as well as new methods of detecting environmental pollutants. Additionally, NMP-6-PPD could be used to develop new methods of synthesizing and studying proteins and enzymes, as well as new methods of studying the effects of drugs on the human body.
合成方法
NMP-6-PPD can be synthesized in the laboratory by a two-step process. The first step involves the reaction of 3-methylpyridine with 4-phenyl-1,6-dihydropyrimidine in the presence of anhydrous potassium carbonate and acetic acid. This reaction produces N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of sodium hydroxide, which produces the desired product.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-6-5-9-19-18(13)21-16(23)11-22-12-20-15(10-17(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJWNHIMCRLXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
